Product packaging for 3-(Dimethylamino)quinazolin-4(3H)-one(Cat. No.:CAS No. 5958-17-8)

3-(Dimethylamino)quinazolin-4(3H)-one

Cat. No.: B11907185
CAS No.: 5958-17-8
M. Wt: 189.21 g/mol
InChI Key: AMLUODJNHVKYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Dimethylamino)quinazolin-4(3H)-one (CAS 5958-17-8) is a nitrogen-containing heterocyclic compound built on the privileged quinazolinone scaffold. This core structure is recognized as a fundamental building block in medicinal chemistry due to its wide spectrum of pharmacological activities. Researchers value this scaffold for developing novel therapeutic agents, particularly in the areas of infectious diseases and oncology. Quinazolin-4(3H)-one derivatives have demonstrated significant research value as potent antibacterial agents. They have shown specific activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting cell wall biosynthesis . These compounds act by binding to the allosteric site of penicillin-binding protein 2a (PBP2a), which induces a conformational change that opens the active site and allows β-lactam antibiotics to bind, effectively synergizing with drugs like piperacillin-tazobactam to kill MRSA in a bactericidal manner . Beyond their antimicrobial potential, quinazolinone derivatives are extensively investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy . The quinazolin-4(3H)-one moiety serves as an excellent hinge-binding group that occupies the ATP-binding domain of the VEGFR-2 enzyme, making it a versatile template for designing new anticancer agents . The broader pharmacological relevance of the quinazolinone class also includes documented analgesic, anti-inflammatory, anticonvulsant, and antifungal properties . The synthetic accessibility of the quinazolinone core from starting materials like anthranilic acid facilitates further structural diversification for SAR studies . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O B11907185 3-(Dimethylamino)quinazolin-4(3H)-one CAS No. 5958-17-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5958-17-8

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-(dimethylamino)quinazolin-4-one

InChI

InChI=1S/C10H11N3O/c1-12(2)13-7-11-9-6-4-3-5-8(9)10(13)14/h3-7H,1-2H3

InChI Key

AMLUODJNHVKYRO-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C=NC2=CC=CC=C2C1=O

Origin of Product

United States

Rationale for Investigating 3 Dimethylamino Quinazolin 4 3h One and Its Derivatives

Classical and Tandem Synthetic Routes to Quinazolin-4(3H)-one Systems

Classical methods for quinazolin-4(3H)-one synthesis often involve the condensation of anthranilic acid derivatives with various reagents. The Niementowski reaction, for instance, utilizes anthranilic acid and formamide (B127407) or other amides to construct the quinazolinone ring. tandfonline.com Another common approach involves the cyclization of 2-acetamidobenzoic acid derivatives. researchgate.net

Tandem reactions, which combine multiple bond-forming events in a single operation, offer a more efficient approach. Copper-catalyzed tandem reactions of (2-bromophenyl)methylamines with amides or amidine hydrochlorides have been developed. organic-chemistry.org These reactions proceed through a sequence of intermolecular N-arylation, intramolecular nucleophilic substitution, and subsequent aerobic oxidation to yield the quinazolinone core. organic-chemistry.org Another tandem strategy involves the reaction of 2-nitrobenzonitriles with alcohols, catalyzed by copper or ruthenium, which proceeds via reduction of the nitro group followed by cyclization with an in-situ formed aldehyde. nih.govrsc.orgresearchgate.net These tandem processes provide a streamlined and atom-economical route to quinazolinones. nih.govresearchgate.net

Metal-Catalyzed Synthetic Protocols for Quinazolinone Derivatives

Transition metal catalysis has become an indispensable tool for the synthesis of quinazolinone derivatives, offering high efficiency and broad substrate scope. frontiersin.orgnih.gov Various metals, including palladium, copper, iron, manganese, and cobalt, have been employed. frontiersin.orgfrontiersin.orgmdpi.comnih.gov

Palladium catalysts are particularly effective in multicomponent reactions, such as the coupling of aryl or heteroaryl iodides with a carbonyl source and 2-aminobenzamide. frontiersin.org These reactions can be performed in environmentally friendly solvent systems like polyethylene (B3416737) glycol (PEG)/water. frontiersin.org A notable advancement is the use of a magnetically recoverable palladium catalyst, which allows for easy separation and recycling, enhancing the sustainability of the process. frontiersin.org

Copper-catalyzed reactions are also widely used. frontiersin.orgmdpi.com For example, a CuI-catalyzed tandem approach enables the synthesis of quinazolines from (2-bromophenyl)-methylamines and amides. mdpi.com Iron, being an earth-abundant and less toxic metal, has gained attention as a catalyst. frontiersin.org Iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines can be efficiently carried out in water under microwave irradiation. rsc.orgsci-hub.cat Manganese and cobalt catalysts have also been successfully used in acceptorless dehydrogenative coupling (ADC) strategies for quinazolinone synthesis. nih.gov

Summary of Metal-Catalyzed Reactions for Quinazolinone Synthesis
CatalystStarting MaterialsKey FeaturesReference
Palladium (Magnetic Nanocatalyst)Aryl/heteroaryl iodides, Carbonyl source, 2-AminobenzamideHigh yields (82-98%), Recyclable catalyst, Green solvent (PEG/water) frontiersin.org
Iron (FeCl₃ or Fe₂(acac)₃)Substituted 2-halobenzoic acids, AmidinesMicrowave-assisted, Green solvent (water), Good to excellent yields rsc.orgsci-hub.cat
Copper (CuI)(2-Bromophenyl)-methylamines, AmidesTandem reaction, Air as oxidant mdpi.com
Manganese (Mn-pincer complex)2-Aminobenzyl alcohols, BenzonitrilesAcceptorless dehydrogenative coupling, Earth-abundant metal nih.gov
Cobalt (Co(OAc)₂·4H₂O)2-Aminoaryl alcohols, NitrilesLigand-free, Mild conditions, Air as oxidant nih.gov

Metal-Free Approaches to Quinazolin-4(3H)-one Systems

While metal-catalyzed methods are powerful, the development of metal-free synthetic routes is crucial to avoid potential metal contamination in the final products, particularly for pharmaceutical applications. mdpi.com Several metal-free strategies have been reported for the synthesis of quinazolin-4(3H)-ones.

One such approach involves the oxidative cyclization of o-aminobenzamides and styrenes using an oxidant like di-tert-butyl peroxide (DTBP) in the presence of an additive such as p-toluenesulfonic acid (p-TsOH). mdpi.com This method is notable for its use of readily available starting materials and the absence of any transition metal catalyst. mdpi.com Another metal-free protocol utilizes the reaction of o-aminobenzamides with thiols, where the thiol substrate also promotes the dehydroaromatization step. rsc.orgbohrium.com Furthermore, four-component reactions of anilines, aromatic aldehydes, and ammonium (B1175870) iodide have been developed to construct the quinazoline ring system under metal-free conditions. rsc.org The synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water without any catalyst has also been achieved, highlighting a very green and simple route. rsc.org

Green Chemistry Advancements in Quinazolinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinazolinones to develop more sustainable and environmentally friendly processes. tandfonline.comresearchgate.net Key advancements include the use of alternative solvents and energy sources.

Deep Eutectic Solvents in Quinazolinone Formation

Deep eutectic solvents (DESs) have emerged as green and biodegradable alternatives to conventional volatile organic solvents. rsc.orgnih.govroyalsocietypublishing.orgresearchgate.net DESs are typically formed by mixing a hydrogen bond donor (e.g., urea, tartaric acid) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride). nih.govroyalsocietypublishing.orgresearchgate.net They offer advantages such as low toxicity, high solvation capacity, and recyclability. nih.gov The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been successfully carried out in a choline chloride:urea DES. tandfonline.com Another study reported a DES-mediated protocol for the preparation of bis-quinazolinones under catalyst-free and ultrasonic conditions. nih.govroyalsocietypublishing.org

Examples of Deep Eutectic Solvents in Quinazolinone Synthesis
Hydrogen Bond DonorHydrogen Bond AcceptorApplicationReference
UreaCholine ChlorideSynthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones tandfonline.com
Tartaric AcidCholine ChlorideSynthesis of bis-quinazolinones under ultrasonic irradiation nih.govroyalsocietypublishing.org
SucroseCholine ChlorideGeneral synthesis of bis-quinazolinones nih.govroyalsocietypublishing.org
Lactic AcidCholine ChlorideGeneral synthesis of bis-quinazolinones nih.govroyalsocietypublishing.org
Oxalic AcidCholine ChlorideGeneral synthesis of bis-quinazolinones nih.govroyalsocietypublishing.org

Microwave-Assisted Synthetic Strategies for Quinazolinones

Microwave irradiation has become a popular energy source in organic synthesis due to its ability to significantly reduce reaction times and improve yields compared to conventional heating. frontiersin.orgresearchgate.net The synthesis of quinazolinone derivatives has been greatly enhanced by microwave-assisted techniques. researchgate.net For example, the iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water is efficiently promoted by microwaves. rsc.orgsci-hub.cat Similarly, the synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester can be achieved in a one-pot reaction under microwave irradiation. tandfonline.com A palladium-catalyzed, four-component carbonylative coupling reaction to produce 4(3H)-quinazolinones has also been successfully performed under microwave conditions. acs.org

Multi-Component Reaction Approaches for Quinazolinone Frameworks

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. nih.gov This approach is particularly valuable for building diverse libraries of compounds for drug discovery. nih.gov

Several MCRs have been developed for the synthesis of quinazolinone frameworks. A palladium-catalyzed four-component reaction of o-iodoanilines, trimethyl orthoformate, and various amines under CO pressure has been reported for the clean synthesis of 4(3H)-quinazolinones. acs.org Another notable example is the Ugi four-component reaction (Ugi-4CR), which has been utilized in a two-step protocol involving an initial Ugi reaction followed by a palladium-catalyzed annulation to construct polycyclic quinazolinones. nih.govacs.org A simple method for the synthesis of tetracyclic quinazolinone derivatives from isatoic anhydride, an amine, and ninhydrin (B49086) has also been developed using an MCR strategy. thieme-connect.com These MCR approaches offer a rapid and efficient means to access structurally diverse quinazolinone derivatives. nih.govacs.org

Mechanistic Investigations of Quinazolinone Formation Pathways

The formation of the this compound scaffold is a process of significant interest, and its mechanistic pathways have been the subject of detailed research. The most prevalent and well-understood pathway proceeds through a key intermediate, a 2-substituted-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one. This section elucidates the step-by-step mechanism of this transformation.

The mechanistic journey from the starting materials to the final product involves a sequence of nucleophilic attack, ring opening, intramolecular cyclization, and dehydration.

Step 1: Nucleophilic Attack of Unsymmetrical Dimethylhydrazine (UDMH)

The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of unsymmetrical dimethylhydrazine (UDMH) on the electrophilic carbonyl carbon (C4) of the 2-substituted-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one ring. The lone pair of electrons on the terminal nitrogen of UDMH attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Step 2: Ring Opening of the Benzoxazinone

The unstable tetrahedral intermediate rapidly undergoes ring opening. The lone pair of electrons on the oxygen atom within the ring reforms the carbonyl double bond, which in turn leads to the cleavage of the C4-O bond of the oxazinone ring. This ring-opening step results in the formation of a crucial open-chain intermediate, a 2-acylamino-N',N'-dimethylbenzohydrazide.

Step 3: Intramolecular Cyclization

The open-chain intermediate is primed for an intramolecular cyclization. The lone pair of electrons on the secondary nitrogen atom of the hydrazide moiety acts as a nucleophile and attacks the electrophilic carbon atom of the amide carbonyl group. This intramolecular nucleophilic attack leads to the formation of a new five-membered ring, which upon rearrangement, forms a more stable six-membered heterocyclic ring intermediate.

Step 4: Dehydration and Aromatization

The final step of the mechanism involves the elimination of a water molecule from the cyclic intermediate, a process known as dehydration. This elimination is typically acid or base-catalyzed and results in the formation of a double bond within the ring, leading to the stable, aromatic quinazolinone ring system of the final product, this compound.

An alternative, though less common, proposed mechanism involves the initial attack of the UDMH at the C2 position of the benzoxazinone. However, the pathway involving initial attack at the C4 carbonyl is more widely accepted due to the higher electrophilicity of the carbonyl carbon.

The reaction conditions, such as solvent and temperature, can influence the rate and efficiency of each step. For instance, the use of polar solvents can facilitate the charge separation in the transition states, while elevated temperatures provide the necessary activation energy for the cyclization and dehydration steps. researchgate.netuomosul.edu.iq

Chemical Transformations and Reactivity of 3 Dimethylamino Quinazolin 4 3h One Derivatives

Electrophilic Substitution Reactions on the Quinazolinone Ring System

The quinazolinone ring system is susceptible to electrophilic substitution, primarily on the benzene (B151609) portion of the bicyclic structure. The reactivity and regioselectivity of these reactions are influenced by the existing substituents on the ring.

Nitration: The nitration of 4(3H)-quinazolinones typically occurs at the 6-position. However, the presence of an ortho-directing group at the 7-position can also lead to the formation of an 8-nitro product. nih.gov For instance, the nitration of 2-methyl-3-substituted-quinazolin-4(3H)-ones can be achieved using a nitrating agent, resulting in the corresponding 6-nitro derivatives. researchgate.net

Halogenation: Halogenation, particularly chlorination, is another important electrophilic substitution reaction. Hydroxy groups on the quinazolinone ring can be substituted by chlorine upon treatment with phosphoryl chloride. nih.gov Furthermore, transition metal-catalyzed halogenation has emerged as a significant method for the functionalization of the quinazolinone core. rsc.orgresearchgate.net For example, the presence of halogen atoms, such as iodine, at the 6 and 8 positions has been shown to enhance the biological activity of some quinazolinone derivatives. nih.gov

Nucleophilic Additions and Cyclization Reactions

The pyrimidine (B1678525) ring of the quinazolinone system is susceptible to nucleophilic attack, and this reactivity has been exploited in various synthetic strategies.

Nucleophilic Addition: Nucleophilic addition reactions to the C2 and C4 positions of the quinazoline (B50416) ring are well-documented. For instance, 2,4-dichloroquinazoline (B46505) precursors readily undergo nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including anilines, benzylamines, and aliphatic amines. These reactions consistently show regioselectivity for substitution at the 4-position. nih.gov Similarly, organolithium reagents can add to the 2-position of 3H-quinazoline-4-thione and its derivatives. cardiff.ac.uk The stability of the tetrahedral intermediates formed during these additions can be influenced by the strain in the ring system. nih.gov

Cyclization Reactions: Cyclization reactions involving the quinazolinone scaffold are crucial for the synthesis of more complex heterocyclic systems. These can be intramolecular, such as the acid-mediated cycloisomerization of 1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracils to form benzo[f]quinazoline-1,3(2H,4H)-diones, or intermolecular. nih.govbeilstein-journals.org Another example is the reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with primary alkylamines, which proceeds via an addition of the nucleophile, ring opening, and subsequent ring closure (ANRORC) mechanism to yield 3-alkylquinazolin-4(3H)-ones. nih.gov

Functionalization Strategies of the Quinazolinone Core

The development of new functionalization strategies for the quinazolinone core is an active area of research, driven by the quest for novel therapeutic agents. rsc.orgbohrium.com

C-H Functionalization: Transition metal-catalyzed C-H bond functionalization has become a powerful tool for modifying the quinazolinone scaffold. rsc.orgbohrium.com This includes arylation, amination, acetoxylation, amidation, alkylation, alkenylation, alkynylation, and halogenation at various positions of the quinazolinone ring. rsc.orgresearchgate.net These methods offer a direct and efficient way to introduce diverse substituents without the need for pre-functionalized starting materials.

Substitution at Position 2: The 2-position of the quinazolinone ring is a common site for modification. A variety of substituents can be introduced at this position through different synthetic routes. For example, 2-substituted quinazolin-4(3H)-ones can be synthesized by reacting anthranilamide with various aldehydes or through multicomponent reactions. rsc.orgnih.gov

Substitution at Position 3: The 3-position of the quinazolinone ring is also amenable to functionalization. The introduction of different heterocyclic moieties at this position has been shown to increase the biological activity of the resulting compounds. nih.gov For instance, a series of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones were synthesized by reacting the amino group of 2-hydrazino-3-(4-ethylphenyl)-3H-quinazolin-4-one with various aldehydes and ketones. nih.gov

Reactivity at the Dimethylamino Moiety

The dimethylamino group at the 3-position of the quinazolinone ring also exhibits its own characteristic reactivity.

Oxidation: The dimethylamino group can be involved in oxidative reactions. For example, the electrochemical synthesis of quinazolinones can proceed via a C(sp3)-H amination/C-N cleavage of a tertiary amine in an aqueous medium. nih.gov In some cases, dimethyl sulfoxide (B87167) (DMSO) can act as a one-carbon synthon in the metal-free synthesis of quinazolinones, where the sp3 carbon adjacent to the heteroatom is utilized. rsc.orggaylordchemical.comkorea.ac.kr

N-Dealkylation: While not extensively reported for 3-(dimethylamino)quinazolin-4(3H)-one itself, N-dealkylation is a known reaction for related structures. For instance, in the reaction of the dianion of 2-ethyl-3-amino-4(3H)-quinazolinone with tetraisopropylthiuram disulfide (TITD), deamination from the 3-position occurs. acs.orgnih.gov

Lithiation Studies and Related Organometallic Transformations of Quinazolinone Derivatives

Directed lithiation has proven to be a valuable technique for the regioselective functionalization of quinazolinone derivatives. cardiff.ac.uk

Lithiation of 2-Alkyl-3-aminoquinazolinones: 3-Amino-2-methyl-4(3H)-quinazolinone can be doubly lithiated at the amino group and the 2-methyl group using n-butyllithium. The resulting dilithio reagent reacts with various electrophiles to afford the corresponding 2-substituted derivatives in high yields. acs.orgnih.gov Similarly, the 2-ethyl and 2-propyl analogues can be doubly lithiated using lithium diisopropylamide (LDA). acs.orgnih.gov

Lithiation of 3-Acylamino-2-methylquinazolinones: The 2-methyl group in 3-(pivaloylamino)- and 3-(acetylamino)-2-methylquinazolin-4(3H)-ones can be lithiated with butyllithium. The resulting lithium reagents react with a range of electrophiles to give the corresponding substituted derivatives. rsc.org

Attempted Lithiation of 3-(Dimethylamino)-2-ethyl-4(3H)-quinazolinone: Interestingly, studies have shown that the lithiation of 3-(dimethylamino)-2-ethyl-4(3H)-quinazolinone did not occur under conditions similar to those used for its 3-amino and 3-(methylamino) counterparts. acs.orgnih.gov This suggests that the dimethylamino group influences the reactivity of the 2-alkyl group towards lithiation.

Table of Reactions and Conditions for Quinazolinone Derivatives

Reaction TypeSubstrateReagents and ConditionsProductReference
Nitration4(3H)-QuinazolinonesNitrating agent6-Nitro-4(3H)-quinazolinone nih.gov
ChlorinationHydroxy-4(3H)-quinazolinonePhosphoryl chloride, heatChloro-4(3H)-quinazolinone nih.gov
Nucleophilic Substitution2,4-DichloroquinazolineAnilines, benzylamines, or aliphatic amines2-Chloro-4-aminoquinazoline nih.gov
Cyclization3-(2-Cyanophenyl)quinazolin-4(3H)-onePrimary alkylamines3-Alkylquinazolin-4(3H)-one nih.gov
Double Lithiation3-Amino-2-methyl-4(3H)-quinazolinonen-Butyllithium, then electrophile2-Substituted-3-amino-2-methyl-4(3H)-quinazolinone acs.orgnih.gov
Lithiation3-(Pivaloylamino)-2-methylquinazolin-4(3H)-oneButyllithium, then electrophile2-Substituted-3-(pivaloylamino)-2-methylquinazolin-4(3H)-one rsc.org

Sophisticated Spectroscopic Characterization of 3 Dimethylamino Quinazolin 4 3h One Derivatives

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of 3-(dimethylamino)quinazolin-4(3H)-one derivatives and confirming their elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. rsc.orgrsc.org

In the mass spectrum of a quinazolinone derivative, the molecular ion peak (M+) provides the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. For example, the fragmentation of 3-Amino-2-Methyl 7-Chloro quinazolin-4(3H)-one shows a loss of an -NH group from the molecular ion at m/z 235 to give a fragment at m/z 220. researchgate.net

HRMS data is often reported as a calculated mass for a specific molecular formula and a found mass. The close agreement between these two values confirms the elemental composition of the synthesized compound. For instance, for 2-(3-chlorophenyl)quinazolin-4(3H)-one, the calculated mass for C₁₄H₁₀ClN₂O⁺ [M+H]⁺ was 257.0476, and the found mass was 257.0477. rsc.org

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. nih.govresearchgate.netscispace.com The IR spectra of this compound derivatives exhibit characteristic absorption bands corresponding to the various functional groups within the molecule. researchgate.net

Key vibrational frequencies for quinazolinone derivatives include:

C=O stretching: A strong absorption band typically appears in the region of 1628–1697 cm⁻¹ corresponding to the carbonyl group of the quinazolinone ring. mdpi.com

C=N stretching: The imine group within the quinazoline (B50416) ring shows a stretching vibration between 1547 and 1558 cm⁻¹. mdpi.com

Aromatic C=C stretching: The aromatic rings exhibit several absorption bands in the range of 1635–1475 cm⁻¹. nih.gov

C-H stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.

The precise positions of these bands can be influenced by the nature and position of substituents on the quinazolinone core. nih.gov

Table 2: Characteristic IR Absorption Frequencies for Quinazolin-4(3H)-one Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carbonyl (Amide)C=O stretch1628 - 1697 mdpi.com
ImineC=N stretch1547 - 1558 mdpi.com
Aromatic RingC=C stretch1635 - 1475 nih.gov
N-H (Amine/Amide)N-H stretch3274 - 3549 mdpi.com
Aromatic C-HC-H stretch~3000 - 3100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectra of this compound derivatives are characterized by absorption maxima (λ_max) that correspond to π→π* and n→π* electronic transitions within the aromatic and heterocyclic ring systems. nih.gov

The stability of quinazoline derivatives in solution can be monitored using UV-Vis spectroscopy. For example, the stability of aqueous and DMSO solutions of certain quinazoline derivatives was assessed by observing changes in their UV-Vis absorption spectra over time. nih.gov It was found that some derivatives are unstable under normal room lighting conditions, highlighting the importance of proper storage. nih.gov

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

For example, the X-ray crystal structure of 2,3-dimethylquinazolin-4(3H)-one revealed that the non-hydrogen atoms are essentially coplanar. nih.gov The crystal packing is stabilized by weak C-H···O hydrogen bonds and π–π stacking interactions. nih.gov Such detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. nih.gov This provides information about the thermal stability and decomposition behavior of the compound. For instance, TGA can determine the temperature at which a this compound derivative begins to decompose, which is a critical parameter for assessing its stability under various conditions. researchgate.net In a study of a pyridazin-3(2H)-one derivative, TGA revealed that the compound was thermostable up to its melting point. nih.gov

Computational and Theoretical Chemistry Insights into 3 Dimethylamino Quinazolin 4 3h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and equilibrium geometry of molecules. For derivatives of quinazolin-4(3H)-one, DFT calculations are routinely employed to predict and analyze their fundamental properties. mui.ac.ir The ground-state geometries of these compounds are typically optimized using functionals like B3LYP or M06-2X combined with basis sets such as 6-31G* or 6-311++G(d,p). mui.ac.irresearchgate.net This process minimizes the energy of the molecule to find its most stable three-dimensional structure, providing precise data on bond lengths and bond angles. researchgate.net

A key aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap (Egap), is a critical descriptor of molecular reactivity and stability. mui.ac.ir A smaller gap generally implies higher reactivity. These calculations have shown that for related quinazolinone structures, there is good agreement between theoretically calculated geometric parameters and those determined experimentally via X-ray diffraction. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. mui.ac.ir These include electronegativity (χ), hardness (η), softness (S), and the electrophilicity index (ω). mui.ac.ir Such parameters are invaluable for predicting how the molecule will interact with other chemical species. mui.ac.ir

Table 1: Representative DFT-Calculated Parameters for a Quinazolinone Derivative

This table presents typical data obtained for quinazolinone derivatives from DFT calculations, as specific data for 3-(Dimethylamino)quinazolin-4(3H)-one is not available in the cited literature. The values are illustrative of the parameters derived from such studies.

ParameterDescriptionRepresentative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-2.0 eV
HOMO-LUMO Gap (Egap) Energy difference between HOMO and LUMO4.5 eV
Electronegativity (χ) Measure of an atom's ability to attract shared electrons4.25 eV
Hardness (η) Resistance to change in electron distribution2.25 eV
Softness (S) Reciprocal of hardness, measure of reactivity0.44 eV⁻¹
Electrophilicity Index (ω) Measure of energy lowering upon accepting electrons4.01 eV

Mechanistic DFT Studies of Reaction Pathways and Regioselectivity

DFT calculations are instrumental in elucidating complex reaction mechanisms and explaining the regioselectivity of chemical transformations involving the quinazolinone scaffold. By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and determine the most favorable reaction pathway.

One key area of investigation is the regioselectivity of substitution on the quinazoline (B50416) ring. For instance, in the nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazolines, DFT calculations have been used to explain why nucleophiles preferentially attack the C4 position. mdpi.com Analysis of the LUMO shows that the C4 carbon has a larger orbital coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com The calculated activation energy for the attack at C4 is lower than at C2, confirming it as the kinetically favored pathway. mdpi.com

Similarly, DFT has been employed to understand the regioselectivity in cycloaddition reactions. In a 1,3-dipolar cycloaddition involving an N-propargylated quinazolin-4(3H)-one, DFT calculations correctly predicted the observed regioisomer by comparing the activation energies of the possible transition states. mdpi.comresearchgate.net An Intrinsic Reaction Coordinate (IRC) analysis can further confirm that a calculated transition state correctly connects the reactants and the desired product through a concerted, albeit asynchronous, mechanism. researchgate.net

DFT also provides insights into the reactivity of ambidentate nucleophiles, such as the anion of a thioamide-containing quinazolinone derivative. researchgate.net Theoretical studies of the anion's HOMO can show which atom (e.g., sulfur vs. nitrogen) has the larger orbital coefficient, indicating the likely site of electrophilic attack. researchgate.net These computational predictions help rationalize why S-alkylation is often the kinetically controlled product in such systems. researchgate.net Furthermore, DFT has been used to support proposed radical cascade cyclization mechanisms for the synthesis of complex, ring-fused quinazolinones. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Descriptors and Properties)

Quantitative Structure-Activity Relationship (QSAR) studies are a critical component of computational drug design, aiming to establish a mathematical correlation between the chemical features of a series of compounds and their biological activity. organic-chemistry.orgnih.gov For quinazolinone derivatives, QSAR models are widely used to predict their potency as, for example, anticancer agents and to guide the design of new, more effective molecules. organic-chemistry.orgnih.gov

The process begins by calculating a wide range of molecular descriptors for each compound in a dataset. These descriptors fall into several categories, including constitutional, electronic, topological, and quantum-chemical properties. organic-chemistry.orgnih.gov Using statistical methods like multiple linear regression (MLR), robust 2D- and 3D-QSAR models are developed. nih.govnih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the 3D arrangement of steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. acs.org

For quinazolinone derivatives, QSAR studies have identified several key descriptors that influence their anticancer activity. nih.gov These often include electronic properties like the energy of the LUMO, the dipole moment, and descriptors related to hydrogen bonding capabilities. nih.gov The resulting models, once validated, can be used to predict the activity of novel, yet-to-be-synthesized compounds, saving significant time and resources in the drug discovery process. nih.gov

Table 2: Key Chemical Descriptors in QSAR Models of Quinazolinone Derivatives

This table lists descriptors frequently identified as significant in QSAR studies of quinazolinone analogs for various biological activities.

Descriptor TypeDescriptor NameSignificance in Quinazolinone QSAR
Electronic Energy of LUMO (ELUMO)Influences the ability to accept electrons, often correlated with receptor interactions. nih.gov
Electronic Dipole MomentRelates to the overall polarity of the molecule, affecting solubility and binding. nih.gov
Steric/Topological Molecular WeightBasic descriptor related to the size of the molecule.
Thermodynamic Surface TensionCan influence how a molecule interacts at interfaces and its pharmacokinetic properties. nih.gov
Structural Number of H-bond DonorsCrucial for forming specific hydrogen bond interactions with biological targets. nih.gov
3D-QSAR Fields Steric and Electrostatic FieldsCoMFA/CoMSIA fields that map regions where bulky groups or specific charge distributions enhance or decrease activity. acs.org

Molecular Docking and Dynamics Simulations in the Context of Molecular Recognition

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a ligand, such as this compound, might bind to and interact with a biological target, typically a protein. mdpi.comacs.org

Molecular docking predicts the preferred orientation and conformation of a ligand within a protein's active site, generating a binding score that estimates the strength of the interaction. mdpi.com For quinazolinone derivatives, docking studies have been performed against numerous targets, including protein kinases like EGFR and VEGFR, as well as bacterial enzymes like DNA gyrase. mdpi.comacs.org These studies reveal crucial binding interactions, such as hydrogen bonds with key amino acid residues (e.g., Asp855 in the EGFR kinase domain) and other non-covalent interactions like pi-alkyl and pi-sigma contacts, which are essential for inhibitory activity.

Following docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex over time. mdpi.com An MD simulation calculates the motion of atoms in the system, providing a dynamic view of the binding. Key metrics analyzed include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). mdpi.com A stable RMSD value for the complex over the simulation time (e.g., 100 ns) suggests that the ligand remains securely bound in its predicted pose. mdpi.com Low RMSF values for the protein residues in the binding site indicate that the ligand binding stabilizes that region of the protein. mdpi.com Together, these methods provide a detailed picture of molecular recognition at the atomic level.

Table 3: Summary of Molecular Docking Studies on Quinazolin-4(3H)-one Derivatives

This table summarizes representative docking results for various quinazolinone derivatives against different biological targets, illustrating the application of this technique.

Derivative TypeBiological TargetDocking Score (kcal/mol)Key Interacting Residues
Quinazolinone-morpholine hybridVEGFR2-12.407Cys919, Asp1046
Quinazolinone-morpholine hybridEGFR-10.359Met793, Asp855
Quinazolinone Schiff baseDNA Gyrase(Not specified)Asp73, Gly77, Thr165
2,3-disubstituted quinazolinoneGABAA Receptor(Not specified)(Allosteric site binding)
Quinazolinone hydrazideCDK2(Not specified)Gln131, Asp145

Theoretical Spectroscopic Data Prediction and Validation

Computational methods, particularly DFT, are highly effective in predicting various types of spectroscopic data, which can then be compared with experimental results to validate molecular structures. For derivatives closely related to this compound, theoretical calculations of vibrational (FT-IR and Raman) and electronic (UV-vis) spectra have been performed. researchgate.net

Theoretical vibrational frequencies are typically calculated using DFT methods like B3LYP/6-311++G(d,p). researchgate.net The calculated frequencies are often scaled by a constant factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental FT-IR and Raman spectra. researchgate.net The assignment of specific vibrational modes (e.g., C=O stretch, N-H bend) is aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each normal mode. researchgate.net

Similarly, electronic absorption spectra (UV-vis) can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions, most notably the HOMO→LUMO transition, which corresponds to the main absorption band. Comparing the calculated absorption maxima (λmax) with experimental spectra measured in solution helps to confirm the electronic structure of the synthesized compound. The strong correlation often found between theoretical and experimental spectroscopic data underscores the predictive power of these computational tools for structural elucidation. researchgate.net

Table 4: Comparison of Experimental and Theoretical Vibrational Frequencies for 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one

This table shows a representative comparison for a related quinazolinone derivative, illustrating the accuracy of DFT in predicting spectroscopic data. Wavenumbers are in cm⁻¹.

Vibrational Mode AssignmentExperimental FT-IRExperimental RamanTheoretical (Scaled DFT)
N-H Stretch 3400-3405
C-H Aromatic Stretch 307030753072
C=O Stretch (Quinazolinone) 168516801688
C=O Stretch (Acetyl) 172017151725
C=N Stretch 161016121615
Ring Breathing 102510281022

Non Medicinal Applications of Quinazolinone Derivatives in Advanced Materials and Chemical Technologies

Applications as Dyes and Pigments

The chromophoric nature of the quinazolinone ring system has been harnessed in the synthesis of novel dyes. Researchers have successfully synthesized heterocyclic monoazo acid dyes based on a quinazolinone core. These dyes have demonstrated the ability to impart a range of colors, including purple, red, orange, and brown, when applied to fibers such as silk, wool, and cotton. The synthesis typically involves the diazotization of an amino-substituted quinazolinone derivative and subsequent coupling with various naphthalene-based components to create the final azo dye.

The resulting quinazolinone-based dyes have shown good dye bath exhaustion percentages, indicating efficient uptake by the fibers. Furthermore, they exhibit moderate to very good fastness properties, including resistance to light, washing, and rubbing, which are critical for their practical application in the textile industry.

Role in Luminescent Materials and Fluorescent Probes

Quinazolinone derivatives have emerged as a significant class of compounds in the field of luminescence and fluorescence. researchgate.netrsc.org Their excellent photophysical properties, such as intense luminescence, large Stokes shifts, and good photostability, make them attractive candidates for a variety of applications. nih.govmdpi.com These derivatives are being explored as fluorescent probes for bioimaging and as key components in advanced luminescent materials. researchgate.netrsc.org

The fluorescence of quinazolinone derivatives can be fine-tuned by altering the substituents on the heterocyclic ring. rsc.orgrsc.org This tunability allows for the creation of fluorophores that emit across a wide spectral range, from blue to red. rsc.orgrsc.org For instance, a series of quinazoline-based donor-acceptor compounds have been synthesized, exhibiting high fluorescence quantum yields, with some reaching over 80%. rsc.orgrsc.org

A notable application of quinazolinone-based fluorescence is in the development of sensors for detecting specific analytes. One such example is a "turn-on" fluorescent probe designed to selectively detect carbon monoxide. nih.govmdpi.com In this system, a non-fluorescent quinazolinone derivative reacts with carbon monoxide to produce a highly fluorescent product, enabling the sensitive detection of this toxic gas. nih.govmdpi.com The inherent aggregation-induced emission (AIE) properties of some quinazolinone fluorophores further enhance their utility, allowing for applications in solid-state sensing devices. nih.govmdpi.com

Table 1: Photophysical Properties of Selected Quinazoline-Based Fluorophores

CompoundEmission Wavelength (nm)Stokes Shift (nm)Quantum Yield (%)
Compound 1 4144584.67
Compound 2 4504787.59
Compound 4 51494Not specified
Compound 5 575131Not specified
Compound 7 Not specifiedNot specified43.32
Compound 10 597161Not specified

Data sourced from a study on quinazoline-based fluorophores. rsc.org

Development as Corrosion Inhibitors for Metal Protection

The ability of quinazolinone derivatives to act as effective corrosion inhibitors for various metals has been a subject of significant research. researchgate.netnih.gov These compounds can adsorb onto the metal surface, forming a protective layer that mitigates the corrosive effects of aggressive environments, such as acidic solutions. researchgate.netnih.gov The presence of heteroatoms (nitrogen and oxygen) and the π-electrons in the aromatic rings of the quinazolinone structure are believed to play a crucial role in the adsorption process. ajchem-a.com

Studies have shown that quinazolinone-based Schiff bases can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. nih.gov The inhibition efficiency of these compounds is dependent on their concentration, with higher concentrations generally leading to better protection. researchgate.netnih.gov The adsorption of these inhibitors on the metal surface has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.netnih.gov

Theoretical studies using quantum chemical calculations and molecular dynamic simulations have further elucidated the mechanism of corrosion inhibition by quinazoline (B50416) derivatives. ajchem-a.com These studies help in understanding the relationship between the molecular structure of the inhibitor and its performance, paving the way for the design of more effective corrosion inhibitors. ajchem-a.com

Table 2: Inhibition Efficiency of Quinazolinone-Based Corrosion Inhibitors for Mild Steel in 0.5 M H₂SO₄

InhibitorConcentration (M)Inhibition Efficiency (%) - Weight LossInhibition Efficiency (%) - Potentiodynamic PolarizationInhibition Efficiency (%) - EIS
Q1A 0.000578.476.975.8
Q1B 0.000588.286.585.4
Q1C 0.000592.190.889.7

Data represents a selection from a study on quinazolinone compounds as corrosion inhibitors. researchgate.net EIS refers to Electrochemical Impedance Spectroscopy.

Agrochemical Applications (focus on chemical function)

The quinazoline and quinazolinone scaffolds are recognized as "privileged structures" in the field of agrochemicals. mdpi.comnih.gov This is due to their broad spectrum of biological activities, which can be exploited for the development of new pesticides, including herbicides, fungicides, and insecticides. nih.govmdpi.comnih.govnih.gov The versatility of the quinazoline ring allows for extensive structural modifications, enabling the optimization of its agrochemical properties. nih.gov

The chemical function of quinazolinone derivatives in their agrochemical applications is tied to their ability to interact with specific biological targets in pests and weeds. For instance, certain derivatives have been found to inhibit key enzymes or disrupt vital physiological processes in the target organisms. The structure-activity relationship (SAR) studies are crucial in identifying the specific structural features of the quinazolinone molecule that are responsible for its desired agrochemical activity. nih.gov

While the general class of quinazolinones has shown significant promise, with some derivatives being developed into commercial pesticides, the specific agrochemical applications of 3-(Dimethylamino)quinazolin-4(3H)-one have not been detailed in the reviewed literature. mdpi.comresearchgate.net

Other Functional Material Science Applications

The utility of quinazolinone derivatives extends to various other areas of functional material science. nih.gov The unique electronic and photophysical properties of these compounds make them suitable for applications in optoelectronics. benthamdirect.com For example, quinazoline derivatives have been investigated for their potential use in the fabrication of organic light-emitting diodes (OLEDs). benthamdirect.com By incorporating quinazoline fragments into π-extended conjugated systems, it is possible to create materials with desirable electroluminescent properties. benthamdirect.com

Furthermore, the quinazoline scaffold can be a component of more complex molecular architectures, such as chelate compounds and polymers, leading to materials with novel functions. The ability to tailor the properties of these materials through synthetic chemistry makes quinazolinone derivatives a valuable platform for future innovations in material science. benthamdirect.com

Future Research Trajectories for 3 Dimethylamino Quinazolin 4 3h One Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinazolinone derivatives has been a subject of extensive research, with a growing emphasis on green chemistry principles. tandfonline.comresearchgate.net Future work on 3-(dimethylamino)quinazolin-4(3H)-one will likely focus on developing synthetic protocols that are not only high-yielding but also environmentally benign.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for various quinazolinone derivatives. ujpronline.comujpronline.com Future research could optimize microwave-assisted procedures specifically for this compound, potentially in solvent-free conditions or using green solvents. researchgate.net

Catalytic Systems: The exploration of novel catalysts is a major frontier. This includes the use of economical and environmentally friendly catalysts like copper complexes. organic-chemistry.org A recent study highlighted a sustainable method using a magnetically recoverable palladium catalyst for quinazolinone synthesis, a strategy that could be adapted for the target compound. frontiersin.org Metal-free catalytic systems are also gaining traction, offering a way to avoid metal contamination in the final products. mdpi.com

Multicomponent Reactions (MCRs): MCRs offer an atom-economical and efficient way to construct complex molecules in a single step. benthamdirect.com Designing an MCR strategy for the one-pot synthesis of this compound from simple, readily available starting materials would be a significant advancement. frontiersin.org

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Applying flow chemistry to the synthesis of this quinazolinone derivative could streamline its production.

Green Solvents: The use of deep eutectic solvents (DES) and aqueous media is a promising green alternative to traditional volatile organic solvents. tandfonline.comtandfonline.com Research has demonstrated the successful synthesis of quinazolinones in DES, suggesting this could be a fruitful avenue for the synthesis of this compound. tandfonline.com

A comparative analysis of potential sustainable synthetic routes is presented below:

Synthetic MethodKey AdvantagesPotential for this compound
Microwave-Assisted SynthesisRapid reaction times, increased yields, potential for solvent-free reactions. ujpronline.comujpronline.comHigh potential for optimizing existing routes, leading to faster and more efficient production.
Novel Catalysis (e.g., magnetic Pd, Cu)Use of cheaper, recoverable, and less toxic metals; potential for metal-free routes. organic-chemistry.orgfrontiersin.orgmdpi.comDevelopment of highly efficient and selective catalytic systems tailored for the specific substitution pattern.
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, and convergence. frontiersin.orgbenthamdirect.comA streamlined, one-pot synthesis from simple precursors could be developed.
Flow ChemistryEnhanced safety, scalability, and precise control over reaction conditions.Could enable large-scale, continuous manufacturing with high purity.
Green Solvents (e.g., DES, water)Reduced environmental impact, lower cost, and improved safety. tandfonline.comtandfonline.comAdaptation of existing syntheses to these solvent systems would significantly improve their green credentials.

Exploration of Advanced Chemical Transformations

Beyond its synthesis, the reactivity of the this compound core offers a rich landscape for chemical exploration. Future research will likely focus on advanced transformations to generate novel derivatives with unique properties.

Key areas for exploration include:

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool in modern organic synthesis. Applying C-H activation strategies to the quinazolinone ring or the dimethylamino group could provide direct access to a wide range of new analogues without the need for pre-functionalized starting materials.

Photoredox and Electrochemical Synthesis: These methods offer mild and selective ways to forge new bonds. researchgate.net Electrochemical approaches have been developed for the synthesis of quinazolinones, and similar strategies could be used to modify the this compound scaffold. researchgate.net

Late-Stage Functionalization: The ability to modify the core structure in the final steps of a synthetic sequence is highly desirable. Developing robust late-stage functionalization reactions would allow for the rapid generation of a library of derivatives for screening in various applications.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the quinazolinone ring under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to entirely new heterocyclic systems.

Deeper Understanding through Integrated Experimental and Theoretical Approaches

A comprehensive understanding of the structure-property relationships of this compound is crucial for its rational design in various applications. The integration of experimental techniques with computational chemistry offers a powerful synergy in this regard.

Future research should focus on:

Advanced Spectroscopic and Crystallographic Analysis: Detailed characterization using techniques like 2D NMR, X-ray crystallography, and mass spectrometry will provide a solid foundation for understanding the molecule's three-dimensional structure and intermolecular interactions.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other ab initio methods can be used to calculate a variety of molecular properties, including electronic structure, orbital energies (HOMO/LUMO), electrostatic potential, and vibrational frequencies. mui.ac.irmdpi.com These calculations can help to rationalize the observed reactivity and spectroscopic data.

Molecular Docking and Dynamics Simulations: In the context of potential biological applications, molecular docking and dynamics simulations can predict how the molecule interacts with biological targets. nih.govnih.govnih.gov These computational tools can guide the design of new derivatives with improved activity. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Studies: By correlating calculated molecular descriptors with experimentally determined properties, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. mui.ac.ir

An example of the type of data that can be generated through an integrated approach is shown below:

ParameterExperimental MethodTheoretical MethodInsights Gained
Molecular GeometryX-ray CrystallographyDFT Geometry OptimizationPrecise bond lengths, bond angles, and dihedral angles. mdpi.com
Electronic TransitionsUV-Vis SpectroscopyTD-DFT CalculationsUnderstanding of electronic structure and color properties. mdpi.com
Redox BehaviorCyclic VoltammetryCalculation of Ionization Potential and Electron AffinityPrediction of electrochemical properties and stability. mdpi.com
Vibrational ModesIR & Raman SpectroscopyDFT Frequency CalculationsAssignment of spectral features and confirmation of structure.

Expansion of Non-Medicinal Applications in Emerging Technologies

While the quinazolinone scaffold is well-established in medicinal chemistry, there is a growing interest in its application in other areas of technology. mdpi.comnih.gov The unique photophysical and electronic properties of quinazolinone derivatives make them attractive candidates for various materials science applications.

Future research could explore the potential of this compound and its derivatives in:

Organic Electronics: The fused aromatic system of the quinazolinone core suggests potential for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The dimethylamino group can act as an electron-donating group, which can be used to tune the electronic properties of the molecule.

Chemosensors: The quinazolinone scaffold can be functionalized with specific recognition moieties to create chemosensors for the detection of metal ions, anions, or neutral molecules. The fluorescence properties of some quinazolinone derivatives could be exploited for this purpose.

Agrochemicals: Quinazolinone derivatives have been investigated for their herbicidal and insecticidal properties. mdpi.comnih.gov Further derivatization of this compound could lead to the development of new and effective agrochemicals.

Corrosion Inhibitors: The nitrogen and oxygen atoms in the quinazolinone ring can coordinate to metal surfaces, making them potential candidates for corrosion inhibitors.

The exploration of these future research trajectories will undoubtedly unlock the full potential of this compound chemistry, leading to new scientific insights and innovative applications.

Q & A

Q. What are the conventional synthetic routes for 3-(Dimethylamino)quinazolin-4(3H)-one?

The compound is typically synthesized via alkylation of 4(3H)-quinazolinone with 3-halo-1-phenylpropan-1-one or through copper-catalyzed reactions using methyl ketones and DMPA as a one-carbon source. Limitations include reliance on metal catalysts, lengthy reaction times, and the need for intermediate purification .

Q. What biological activities are associated with quinazolin-4(3H)-one derivatives?

These derivatives exhibit diverse activities, including antimicrobial, anticancer, anticonvulsant, and antiviral effects. Substituents like thiazolyl or indazolyl at the N-3 position enhance selectivity for biological targets .

Q. What safety protocols are critical when handling 3-substituted quinazolin-4(3H)-ones?

Strict PPE (gloves, masks, lab coats) and ventilation are required. Derivatives like 3-amino-2-phenoxymethyl variants pose inhalation and dermal exposure risks, necessitating rigorous handling protocols .

Advanced Research Questions

Q. How does microwave-assisted synthesis optimize the preparation of 3-aminoquinazolin-4(3H)-ones?

Microwave irradiation reduces reaction times (e.g., from 6 hours to 20 minutes) and improves yields (e.g., 75% vs. 50% under conventional heating) by enhancing reaction kinetics and minimizing side products. This method is particularly effective for 3-amino-2-(2-chlorophenyl) derivatives .

Q. What strategies address contradictions in reported biological activities of quinazolin-4(3H)-ones?

Discrepancies in IC50 values across studies often arise from assay variability (e.g., cell line differences, incubation times). Standardizing protocols (e.g., consistent cell passage numbers) and validating compound purity via HPLC/MS can improve reproducibility .

Q. How do N-3 heterocyclic substitutions influence antimicrobial potency?

Introducing 1,3,4-thiadiazole or triazole groups at N-3 enhances activity against resistant strains. For example, 3-(1,3,4-thiadiazol-2-yl) derivatives show broad-spectrum antibacterial effects, likely due to improved target binding and membrane penetration .

Q. What analytical methods are essential for characterizing novel quinazolin-4(3H)-one derivatives?

1H/13C NMR and high-resolution mass spectrometry (HRMS) are critical. For Schiff base derivatives, NMR confirms the (E)-configuration via characteristic N=CH peaks (δ 9.13 ppm). X-ray crystallography further validates stereochemistry .

Q. How can SAR studies guide antitubercular quinazolin-4(3H)-one optimization?

Substituents like benzo[d]thiazol-2-yl at N-3 improve binding to mycobacterial enzymes. Docking studies suggest these groups enhance hydrophobic interactions and hydrogen bonding, reducing minimum inhibitory concentrations (MICs) by 50% .

Q. What role do C-2 substituents play in enhancing anticancer activity?

Electron-withdrawing groups (e.g., trifluoromethoxy) at C-2 increase cytotoxicity by promoting DNA intercalation. Derivatives like 2-(3-trifluoromethoxyphenyl)quinazolin-4(3H)-one show potent activity against breast cancer cell lines (IC50 < 10 µM) .

Q. How can green chemistry principles improve quinazolin-4(3H)-one synthesis?

Catalyst-free reactions using water as a solvent or recyclable catalysts (e.g., immobilized copper) reduce environmental impact. For example, DMPA-mediated synthesis minimizes metal waste but requires optimization for scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.